molecular formula C11H15IN2OS B8016737 2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide

2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide

Cat. No.: B8016737
M. Wt: 350.22 g/mol
InChI Key: IFUCAXKCAHDREX-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by the presence of an amino group, a methoxy group, and a propyl group attached to a benzo[d]thiazolium core, with an iodide counterion.

Properties

IUPAC Name

5-methoxy-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.HI/c1-3-6-13-9-7-8(14-2)4-5-10(9)15-11(13)12;/h4-5,7,12H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUCAXKCAHDREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(SC2=C1C=C(C=C2)OC)N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide typically involves the cyclization of appropriate precursors under specific conditionsThe final step involves the quaternization of the thiazole nitrogen with methyl iodide to form the iodide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler analog with similar biological activities.

    5-Methoxy-2-aminobenzothiazole: Shares the methoxy and amino groups but lacks the propyl group.

    3-Propylbenzothiazolium iodide: Contains the propyl group but lacks the amino and methoxy groups.

Uniqueness

2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the amino, methoxy, and propyl groups allows for a range of chemical modifications and interactions, making it a versatile compound for various applications .

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